molecular formula C7H10N2O2S B1489579 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 860574-18-1

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1489579
CAS RN: 860574-18-1
M. Wt: 186.23 g/mol
InChI Key: ZUEURQYRBQZVQM-UHFFFAOYSA-N
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Description

Organic compounds like this one typically consist of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms. They can have various functional groups that determine their chemical properties and reactivity .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .


Molecular Structure Analysis

The molecular structure of organic compounds can be analyzed using techniques like NMR spectroscopy . This involves interpreting the peaks in the NMR spectrum to determine the types and positions of atoms in the molecule.


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups. For instance, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds can be influenced by their molecular structure. These properties include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Pharmacological Profile : A study described the synthesis of 6-thiosubstituted derivatives and their evaluation for local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities. Preliminary screenings suggest an increase in local anesthetic activity compared to previously described compounds, though they lacked platelet antiaggregating activity. Antiarrhythmic and antiinflammatory activities were preserved in some derivatives (Ranise et al., 1997).

  • Antimicrobial Analysis : Another research reports on the synthesis of novel derivatives evaluated for their antimicrobial activity. One compound exhibited potent antibacterial activity, and another showed comparable antifungal activity to the standard drug miconazole. Additionally, non-cytotoxic nature against human cancer cell lines was confirmed, suggesting a good profile for oral drug development (Tiwari et al., 2018).

  • Heterocyclic Compound Synthesis : Research into novel derivatives containing a phenoxyethyl substituent has been explored, indicating the versatility of such compounds for further chemical modifications and potential biological applications (Novikov et al., 2005).

Chemical Properties and Applications

  • Molecular Docking Study for Antitumor Activity : A synthesis and evaluation of antitumor activity on various human cancer cell lines revealed that many newly synthesized compounds displayed potent anticancer activity. This highlights the potential for the development of new therapeutic agents based on the chemical structure of these derivatives (Hafez & El-Gazzar, 2017).

  • Catalytic Synthesis of Pyrimidine Derivatives : A study demonstrated the use of l-proline nitrate in ionic liquids phase for the efficient synthesis of pyrimidine derivatives, showcasing an environmentally friendly methodology with significant yields. This approach underscores the importance of innovative synthesis methods in the creation of such compounds (Cahyana et al., 2022).

Mechanism of Action

The mechanism of action of an organic compound depends on its structure and the context in which it is used. For example, some compounds might interact with biological systems in specific ways .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions for research on a specific organic compound would depend on its potential applications. This could include exploring its uses in various industries, studying its biological effects, or developing new synthesis methods .

properties

IUPAC Name

6-(ethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-4-5-3-6(10)9-7(12)8-5/h3H,2,4H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEURQYRBQZVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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